molecular formula C12H11NOS B6414392 4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% CAS No. 1261894-86-3

4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95%

Cat. No. B6414392
CAS RN: 1261894-86-3
M. Wt: 217.29 g/mol
InChI Key: YFOLBDMCZAKWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-(3-methylthiophenyl)pyridine (4-H2-MTP) is a heterocyclic organic compound that has a wide range of applications in the field of chemistry. It is a versatile building block for organic synthesis and has been used in a variety of reactions to produce a variety of compounds. 4-H2-MTP is a valuable tool for the synthesis of pharmaceuticals, agrochemicals, and other important chemicals. Its unique properties make it an ideal target for research and development.

Scientific Research Applications

4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% has been used as a starting material for the synthesis of a wide range of compounds. It has been used as a building block for the synthesis of a variety of heterocyclic compounds such as thiophenols, pyridines, and pyrimidines. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other important chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of a variety of heterocyclic compounds. It is believed that the compound facilitates the formation of a variety of products by forming a reactive intermediate, which then undergoes further reactions to form the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% are not yet fully understood. However, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases. In addition, it has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds. It is also relatively easy to handle and is readily available. The main limitation is that it is not a very stable compound and can easily decompose when exposed to light or heat.

Future Directions

The future directions for 4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% research include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and agriculture. Additionally, further research is needed to better understand the mechanism of action of the compound and to develop more efficient methods of synthesis. Other potential future directions include the development of new methods for the synthesis of 4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% derivatives, as well as the development of new applications for the compound.

Synthesis Methods

4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95% is synthesized by a multi-step process. The first step involves the reaction of 3-methylthiophenol with 4-nitropyridine to form 4-hydroxy-2-(3-methylthiophenyl)pyridine. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The second step involves the reduction of the nitro group to the corresponding amine using sodium borohydride. The final product is a 95% pure 4-Hydroxy-2-(3-methylthiophenyl)pyridine, 95%.

properties

IUPAC Name

2-(3-methylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)12-8-10(14)5-6-13-12/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOLBDMCZAKWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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